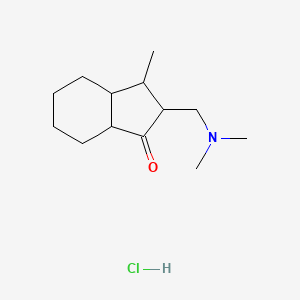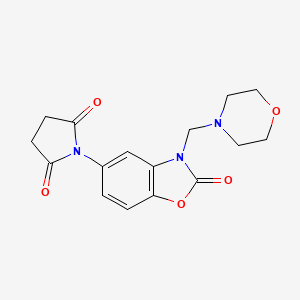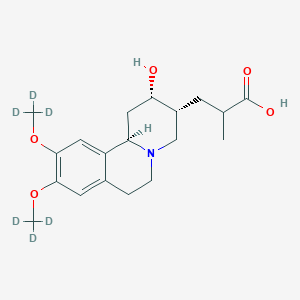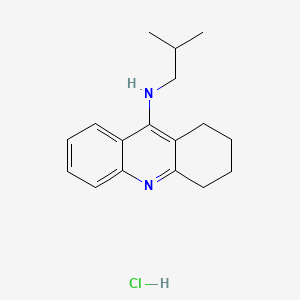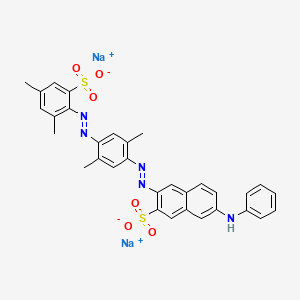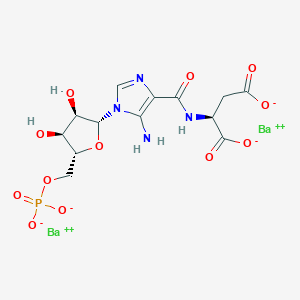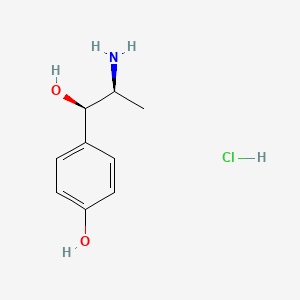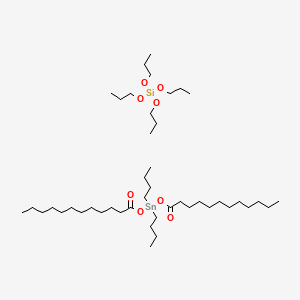
Einecs 270-183-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Einecs 270-183-1 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its various applications in scientific research and industry.
準備方法
The synthetic routes and reaction conditions for Einecs 270-183-1 involve several steps. The preparation methods typically include:
Synthesis: The compound is synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield.
Industrial Production: Industrial production methods for this compound involve large-scale chemical processes. These methods are designed to optimize the efficiency and cost-effectiveness of the production process.
化学反応の分析
Einecs 270-183-1 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions involve the cleavage of chemical bonds through the addition of water.
科学的研究の応用
Einecs 270-183-1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study cellular processes and biochemical pathways. It can act as an inhibitor or activator of specific enzymes.
Medicine: The compound has potential applications in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new drugs and treatments.
Industry: this compound is utilized in industrial processes, including the manufacture of specialty chemicals and materials.
作用機序
The mechanism of action of Einecs 270-183-1 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical processes. The exact mechanism of action depends on the specific application and the biological system being studied .
類似化合物との比較
Einecs 270-183-1 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
Einecs 270-325-2: This compound has similar chemical properties but differs in its specific applications and reactivity.
Einecs 270-183-2: Another related compound with distinct industrial and research applications.
Einecs 270-183-3: This compound shares some chemical characteristics with this compound but has different biological activities.
特性
CAS番号 |
68412-36-2 |
|---|---|
分子式 |
C44H92O8SiSn |
分子量 |
896.0 g/mol |
IUPAC名 |
[dibutyl(dodecanoyloxy)stannyl] dodecanoate;tetrapropyl silicate |
InChI |
InChI=1S/C12H28O4Si.2C12H24O2.2C4H9.Sn/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;/h5-12H2,1-4H3;2*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;/q;;;;;+2/p-2 |
InChIキー |
DXLAMDDVJNYIGH-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCCCC.CCCO[Si](OCCC)(OCCC)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


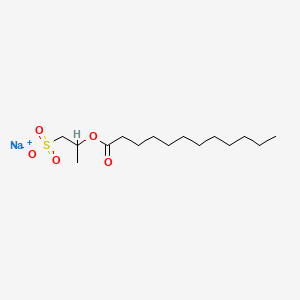

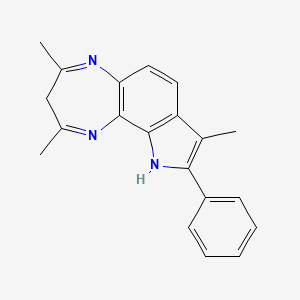
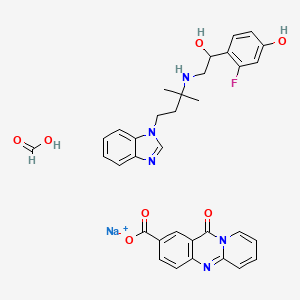

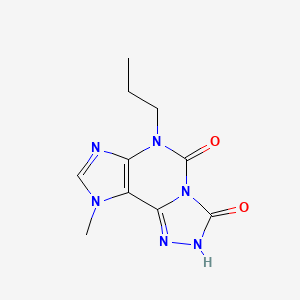
![N-[(2R)-1-(2,5-dimethoxy-4-methylphenyl)propan-2-yl]hydroxylamine](/img/structure/B12771364.png)
